

Application Notes and Protocols: Synthesis of Methyl 2-(4-formylphenoxy)acetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Methyl 2-(4-formylphenoxy)acetate
Cat. No.:	B1361890

[Get Quote](#)

Abstract

This document provides a detailed protocol for the synthesis of **Methyl 2-(4-formylphenoxy)acetate**, a valuable intermediate in pharmaceutical and organic synthesis. The synthesis is achieved via a Williamson ether synthesis reaction between 4-hydroxybenzaldehyde and methyl bromoacetate. This method is efficient, with an expected high yield. This application note includes a comprehensive experimental protocol, characterization data, and a graphical representation of the workflow.

Introduction

Methyl 2-(4-formylphenoxy)acetate is a bifunctional organic molecule containing both an aldehyde and an ester functional group. This substitution pattern makes it a versatile building block for the synthesis of more complex molecules, including active pharmaceutical ingredients and materials for organic electronics. The protocol described herein is an adaptation of the well-established Williamson ether synthesis, which provides a reliable and scalable method for the preparation of this compound.

Experimental Protocol Materials and Equipment

Reagents:

- 4-Hydroxybenzaldehyde
- Methyl bromoacetate
- Potassium carbonate (K_2CO_3), anhydrous
- Dimethylformamide (DMF), anhydrous
- Ethyl acetate (EtOAc)
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Deionized water

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Heating mantle with temperature controller
- Reflux condenser
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware
- Flash chromatography system
- NMR spectrometer
- Melting point apparatus

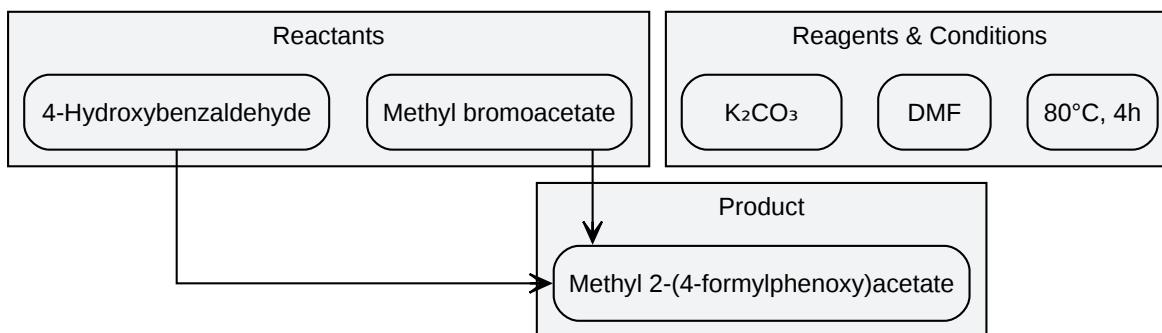
Synthesis Procedure

A mixture of 4-hydroxybenzaldehyde (10 mmol, 1.22 g), methyl bromoacetate (13 mmol, 1.23 mL, 1.99 g), and anhydrous potassium carbonate (20 mmol, 2.76 g) in 50 mL of anhydrous dimethylformamide (DMF) is prepared in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. The reaction mixture is heated to 80°C and stirred for 4 hours.

Upon completion, the reaction is cooled to room temperature. Ethyl acetate (200 mL) is added to the mixture, and the resulting solution is washed three times with 50 mL of brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed in vacuo using a rotary evaporator.

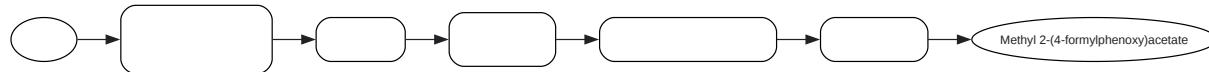
The crude product is purified by flash chromatography on silica gel, eluting with a mixture of hexane and ethyl acetate to afford the pure **Methyl 2-(4-formylphenoxy)acetate**.

Characterization Data


The final product is characterized by its physical and spectral properties.

Parameter	Value	Reference
Molecular Formula	C ₁₀ H ₁₀ O ₄	N/A
Molecular Weight	194.18 g/mol	
Physical Form	Solid	
Melting Point	64-66 °C	N/A
¹ H NMR (CDCl ₃ , 400 MHz) δ (ppm)	9.91 (s, 1H), 7.88 (d, J=8.8 Hz, 2H), 7.08 (d, J=8.8 Hz, 2H), 4.70 (s, 2H), 3.82 (s, 3H)	N/A
¹³ C NMR (CDCl ₃ , 100 MHz) δ (ppm)	190.8, 168.6, 163.7, 132.1, 130.4, 115.0, 65.2, 52.4	N/A
Expected Yield	~90%	[1]

Visualizations


Reaction Scheme

Reaction Scheme for the Synthesis of Methyl 2-(4-formylphenoxy)acetate

[Click to download full resolution via product page](#)

Caption: Williamson ether synthesis of the target compound.

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Step-by-step experimental workflow diagram.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Synthesis of Methyl 2-(4-formylphenoxy)acetate]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1361890#protocol-for-the-synthesis-of-methyl-2-4-formylphenoxy-acetate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com